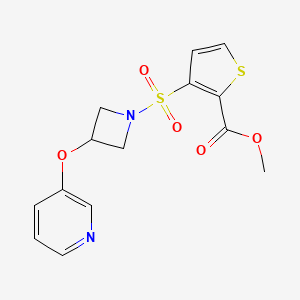![molecular formula C19H15Cl2NO2 B2750642 ({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate CAS No. 321432-09-1](/img/structure/B2750642.png)
({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate” is a complex organic molecule characterized by its unique structure, which includes a naphthyl group, a dichlorobenzyl ether, and a methylene-linked ammoniumolate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate” typically involves multiple steps:
Formation of the Dichlorobenzyl Ether: The initial step involves the reaction of 2,4-dichlorobenzyl chloride with a suitable alcohol to form the dichlorobenzyl ether.
Naphthyl Group Introduction: The dichlorobenzyl ether is then reacted with a naphthyl derivative under conditions that facilitate the formation of the naphthyl ether linkage.
Methylene Bridge Formation: The resulting compound is further reacted with formaldehyde and a methylamine derivative to introduce the methylene bridge and form the ammoniumolate group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl and benzyl positions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the dichlorobenzyl ether and the naphthyl groups, potentially yielding dechlorinated and hydrogenated products.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the dichlorobenzyl positions, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
Oxidation: Quinones, chlorinated naphthoquinones.
Reduction: Dechlorinated naphthyl derivatives, hydrogenated benzyl ethers.
Substitution: Various substituted benzyl ethers and naphthyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate” is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
The compound’s biological applications include its use as a probe in studying enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it valuable in biochemical assays and molecular biology research.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor or modulator of certain biological pathways, making it a candidate for drug development.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism by which “({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate” exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and modulating biological pathways. This interaction can lead to changes in cellular processes, making it useful in both research and therapeutic contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorobenzyl Alcohol: Shares the dichlorobenzyl group but lacks the naphthyl and methylene ammoniumolate components.
1-Naphthylamine: Contains the naphthyl group but differs in its functional groups and overall structure.
Benzyltrimethylammonium Chloride: Similar in having a benzyl group and ammonium functionality but lacks the naphthyl and dichlorobenzyl components.
Uniqueness
“({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate” is unique due to its combination of a naphthyl group, dichlorobenzyl ether, and methylene-linked ammoniumolate. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of “this compound,” covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
IUPAC Name |
1-[2-[(2,4-dichlorophenyl)methoxy]naphthalen-1-yl]-N-methylmethanimine oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-22(23)11-17-16-5-3-2-4-13(16)7-9-19(17)24-12-14-6-8-15(20)10-18(14)21/h2-11H,12H2,1H3/b22-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGQMFNFOHCHOU-JJFYIABZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=C(C=CC2=CC=CC=C21)OCC3=C(C=C(C=C3)Cl)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C/C1=C(C=CC2=CC=CC=C21)OCC3=C(C=C(C=C3)Cl)Cl)/[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-[(2,4-dichlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2750560.png)
![N-(butan-2-yl)-1-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2750562.png)
![2-(cyclopropanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-4-carboxamide](/img/structure/B2750563.png)
![N-[2-(2-Phenylphenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2750565.png)
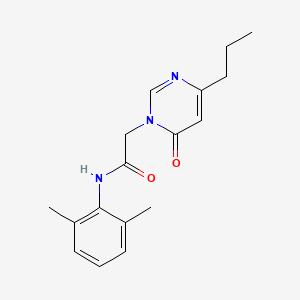
![4-(Diethylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2750567.png)
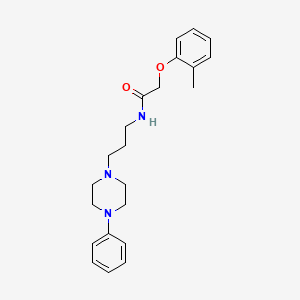

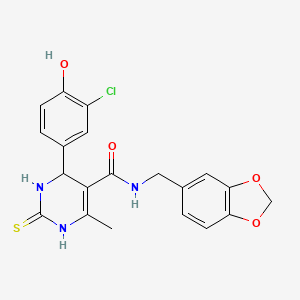
![2-Chloro-N-[2-(3-hydroxyphenyl)-1-phenylethyl]acetamide](/img/structure/B2750574.png)
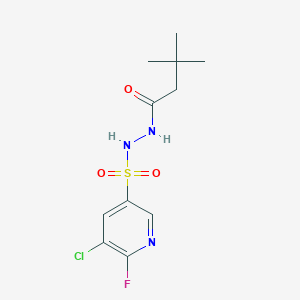

![N-(furan-2-ylmethyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2750580.png)
